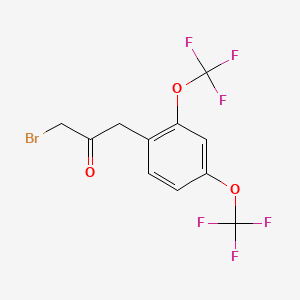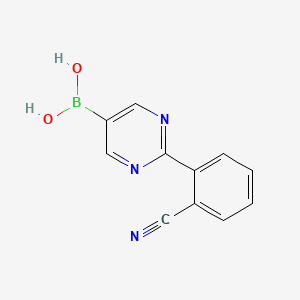
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BN3O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a boronic acid group and a cyanophenyl group makes it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.
Reduction: Reduction of the cyanophenyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidinyl compounds.
Aplicaciones Científicas De Investigación
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanophenyl group contributes to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Cyanophenylboronic acid
- Pyridine-2-boronic acid
- Phenylboronic acid
Comparison: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidinyl and a cyanophenyl group, which enhances its versatility and reactivity compared to simpler boronic acids. This compound’s structure allows for more diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C11H8BN3O2 |
|---|---|
Peso molecular |
225.01 g/mol |
Nombre IUPAC |
[2-(2-cyanophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BN3O2/c13-5-8-3-1-2-4-10(8)11-14-6-9(7-15-11)12(16)17/h1-4,6-7,16-17H |
Clave InChI |
ANEWBCUJZQNRPV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CC=CC=C2C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)


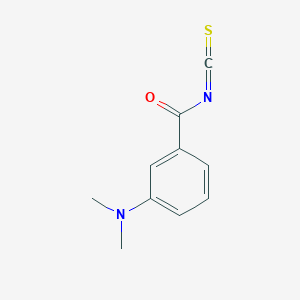
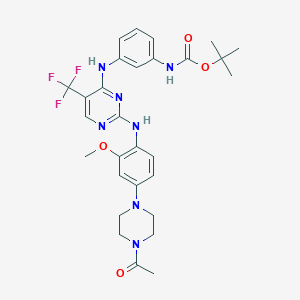

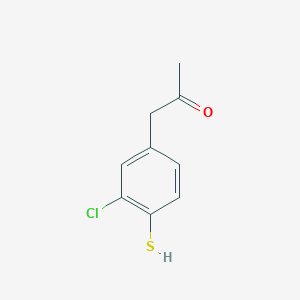
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)

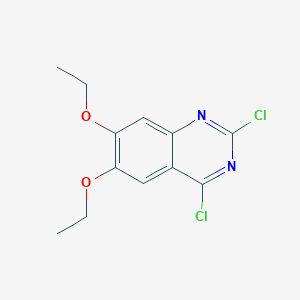
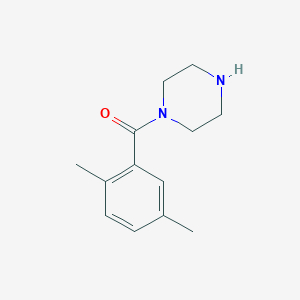
![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)
